Cas no 57705-60-9 (Cyclobutanecarboxylic acid, 2-methyl-, cis-)
Cyclobutanecarboxylic acid, 2-methyl-, cis- Chemical and Physical Properties
Names and Identifiers
-
- Cyclobutanecarboxylic acid, 2-methyl-, cis-
- (1R,2S)-2-methylcyclobutane-1-carboxylic acid
- SCHEMBL18553312
- DTXSID40528612
- 57705-60-9
-
- Inchi: 1S/C6H10O2/c1-4-2-3-5(4)6(7)8/h4-5H,2-3H2,1H3,(H,7,8)/t4-,5+/m0/s1
- InChI Key: ZQUWTFVQYAVBJZ-CRCLSJGQSA-N
- SMILES: OC([C@@H]1CC[C@@H]1C)=O
Computed Properties
- Exact Mass: 114.0681
- Monoisotopic Mass: 114.068079557g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 8
- Rotatable Bond Count: 1
- Complexity: 109
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 2
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.2
- Topological Polar Surface Area: 37.3Ų
Experimental Properties
- PSA: 37.3
Cyclobutanecarboxylic acid, 2-methyl-, cis- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-7437163-0.05g |
rac-(1R,2S)-2-methylcyclobutane-1-carboxylic acid |
57705-60-9 | 95.0% | 0.05g |
$252.0 | 2025-03-11 | |
| Enamine | EN300-7437163-0.1g |
rac-(1R,2S)-2-methylcyclobutane-1-carboxylic acid |
57705-60-9 | 95.0% | 0.1g |
$376.0 | 2025-03-11 | |
| Enamine | EN300-7437163-0.25g |
rac-(1R,2S)-2-methylcyclobutane-1-carboxylic acid |
57705-60-9 | 95.0% | 0.25g |
$538.0 | 2025-03-11 | |
| Enamine | EN300-7437163-0.5g |
rac-(1R,2S)-2-methylcyclobutane-1-carboxylic acid |
57705-60-9 | 95.0% | 0.5g |
$847.0 | 2025-03-11 | |
| Enamine | EN300-7437163-1.0g |
rac-(1R,2S)-2-methylcyclobutane-1-carboxylic acid |
57705-60-9 | 95.0% | 1.0g |
$1086.0 | 2025-03-11 | |
| Enamine | EN300-7437163-2.5g |
rac-(1R,2S)-2-methylcyclobutane-1-carboxylic acid |
57705-60-9 | 95.0% | 2.5g |
$2127.0 | 2025-03-11 | |
| Enamine | EN300-7437163-5.0g |
rac-(1R,2S)-2-methylcyclobutane-1-carboxylic acid |
57705-60-9 | 95.0% | 5.0g |
$3147.0 | 2025-03-11 | |
| Enamine | EN300-7437163-10.0g |
rac-(1R,2S)-2-methylcyclobutane-1-carboxylic acid |
57705-60-9 | 95.0% | 10.0g |
$4667.0 | 2025-03-11 | |
| Enamine | EN300-6740673-1.0g |
(1S,2R)-2-methylcyclobutane-1-carboxylic acid |
57705-60-9 | 95% | 1.0g |
$0.0 | 2024-05-23 |
Cyclobutanecarboxylic acid, 2-methyl-, cis- Related Literature
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Jingquan Liu,Huiyun Liu,Zhongfan Jia,Volga Bulmus,Thomas P. Davis Chem. Commun., 2008, 6582-6584
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Adeline Huiling Loo,Alessandra Bonanni,Martin Pumera Analyst, 2013,138, 467-471
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Xin Fu,Qing-rong Liang,Rong-guang Luo,Yan-shu Li,Xiao-ping Xiao,Lu-lu Yu,Wen-zhe Shan,Guang-qin Fan J. Mater. Chem. B, 2019,7, 3088-3099
-
Huiying Xu,Lu Zheng,Yu Zhou,Bang-Ce Ye Analyst, 2021,146, 5542-5549
Additional information on Cyclobutanecarboxylic acid, 2-methyl-, cis-
Cyclobutanecarboxylic acid, 2-methyl-, cis- (CAS No. 57705-60-9): A Comprehensive Overview in Modern Chemical Research
Cyclobutanecarboxylic acid, 2-methyl-, cis-, identified by its Chemical Abstracts Service (CAS) number 57705-60-9, is a compound of significant interest in the field of organic chemistry and pharmaceutical research. This molecule, characterized by its cyclobutane ring substituted with a carboxylic acid group at the 1-position and a methyl group at the 2-position in a cis configuration, has garnered attention due to its unique structural properties and potential applications in drug development.
The structural framework of Cyclobutanecarboxylic acid, 2-methyl-, cis- contributes to its distinct chemical behavior, making it a valuable scaffold for synthetic chemists. The cyclobutane ring introduces rigidity to the molecule, which can influence its interactions with biological targets. Additionally, the presence of both a carboxylic acid and a methyl group at specific positions allows for diverse functionalization, enabling the design of derivatives with tailored properties.
In recent years, there has been growing interest in cycloalkane derivatives as pharmacophores due to their ability to mimic natural bioactive molecules and exhibit favorable pharmacokinetic profiles. The cis-configuration of the methyl group in Cyclobutanecarboxylic acid, 2-methyl-, cis- is particularly noteworthy, as it can affect the molecule's spatial orientation and binding affinity to biological receptors. This aspect has been explored in several studies aiming to develop novel therapeutic agents.
One of the most compelling areas of research involving Cyclobutanecarboxylic acid, 2-methyl-, cis- is its application as an intermediate in the synthesis of more complex molecules. The carboxylic acid functionality provides a versatile handle for further derivatization, allowing chemists to introduce additional groups such as amines, alcohols, or other heterocycles. These modifications can enhance the compound's solubility, bioavailability, or target specificity.
Recent advancements in computational chemistry have also highlighted the potential of Cyclobutanecarboxylic acid, 2-methyl-, cis- as a building block for drug discovery. Molecular modeling studies have demonstrated that this compound can interact with various biological targets, including enzymes and receptors involved in metabolic pathways. Such interactions are crucial for understanding its pharmacological effects and for designing inhibitors or agonists with therapeutic potential.
The synthesis of Cyclobutanecarboxylic acid, 2-methyl-, cis- presents both challenges and opportunities for synthetic chemists. Traditional methods often involve multi-step processes that require careful optimization to achieve high yields and purity. However, recent innovations in catalytic techniques have provided more efficient routes to this compound, reducing the number of synthetic steps and minimizing waste generation.
In addition to its synthetic utility, Cyclobutanecarboxylic acid, 2-methyl-, cis- has been investigated for its potential role in materials science. The rigid cyclobutane core can contribute to the stability of polymers and other materials when incorporated into their structure. Furthermore, the presence of functional groups like the carboxylic acid allows for interactions with other molecules, making it a candidate for applications in supramolecular chemistry.
The pharmaceutical industry has also shown interest in exploring derivatives of Cyclobutanecarboxylic acid, 2-methyl-, cis- for their potential therapeutic effects. Initial studies have suggested that modifications to this scaffold can lead to compounds with anti-inflammatory, antimicrobial, or even anticancer properties. While further research is needed to fully elucidate these effects, the preliminary findings are encouraging and warrant continued investigation.
The use of advanced analytical techniques has been instrumental in characterizing Cyclobutanecarboxylic acid, 2-methyl-, cis- and its derivatives. Techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and X-ray crystallography provide detailed insights into the molecule's structure and conformation. These data are essential for understanding how the compound behaves in different environments and how it interacts with biological systems.
In conclusion, Cyclobutanecarboxylic acid, 2-methyl-, cis- (CAS No. 57705-60-9) is a multifaceted compound with significant potential in both chemical synthesis and pharmaceutical research. Its unique structural features make it a valuable tool for developing new drugs and materials. As research continues to uncover more about its properties and applications, this compound is likely to play an increasingly important role in modern chemical science.
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